Isopropyl Ester Moiety Confers Unique Structural and Molecular-Weight Distinction from the Parent API
Balsalazide Isopropyl Ester is the only specified impurity of balsalazide disodium that incorporates an isopropyl ester group at the β-alanine side chain terminus, replacing the terminal carboxylate sodium salt present in the API. This modification shifts the molecular weight from 437.32 g/mol (balsalazide disodium dihydrate, C17H13N3Na2O6·2H2O) to 399.4 g/mol (C20H21N3O6), and alters the LogP from highly hydrophilic (disodium salt) to XLogP3-AA = 3.3, indicating a marked increase in lipophilicity [1]. This structural difference directly affects solubility: the API is freely soluble in water, whereas Balsalazide Isopropyl Ester is only slightly soluble in acetone and methanol . No other impurites in the balsalazide impurity profile—including Impurity 1 (bis-azo salicylic acid derivative), Impurity 2 (3-isomer), Impurity 3 (bis-azo triacid), or Impurity 4 (ether-linked analog)—contain an ester functionality, making this impurity uniquely identifiable by mass spectrometry and requiring distinct extraction and dissolution protocols for analytical sample preparation [2].
| Evidence Dimension | Molecular structure and physicochemical properties |
|---|---|
| Target Compound Data | Molecular weight 399.4 g/mol; XLogP3-AA 3.3; isopropyl ester functional group; slightly soluble in acetone and methanol; orange solid; melting point 199–200 °C |
| Comparator Or Baseline | Balsalazide disodium dihydrate (API): MW 437.32 g/mol; disodium salt; freely soluble in water; yellow to orange crystalline powder. Balsalazide Impurities 1–4: all lack ester functionality; MW range ~357–680 g/mol; all contain free carboxylic acid or carboxylate groups. |
| Quantified Difference | MW difference of –37.92 g/mol vs. API; LogP shift from highly hydrophilic (ionized salt) to 3.3; solubility profile inverted from water-soluble to organic-solvent-soluble. |
| Conditions | Structural characterization by PubChem computed descriptors; solubility data from vendor technical datasheets (SynZeal, AladdinSci, Bio-Fount); melting point from CNreagent and Bio-Fount datasheets. |
Why This Matters
Procurement of this specific impurity reference standard is essential because its unique ester functionality necessitates distinct dissolution solvents and chromatographic conditions that cannot be validated using the API or any other impurity as a surrogate standard.
- [1] PubChem. Balsalazide Isopropyl Ester (CID 135565641). Computed Properties: Molecular Weight, XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] United States Pharmacopeia (USP). Balsalazide Disodium Monograph, Impurity Table 2 — Chemical descriptions of Impurities 1 through 5. USP 2025 Edition. View Source
